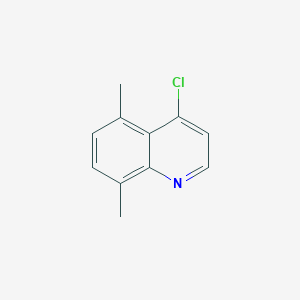
N-pyridin-4-ylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pyridin-4-ylcyclopropanecarboxamide, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC is a cyclic amide that contains a pyridine ring and a cyclopropane ring.
科学的研究の応用
Supramolecular Chemistry
“N-pyridin-4-ylcyclopropanecarboxamide” has applications in supramolecular chemistry, where it can act as a building block for creating complex structures. Its ability to form hydrogen bonds and interact with other molecules makes it suitable for constructing supramolecular assemblies, which are essential in the development of new materials with specific properties .
Anion Receptor Studies
This compound is also used in studying anion receptor interactions. Due to its structural configuration, it can serve as a host for anions, allowing researchers to explore anion binding and transport mechanisms. This has implications for understanding biological processes and developing sensors .
Catalysis
In catalysis, “N-pyridin-4-ylcyclopropanecarboxamide” can be utilized as a ligand to create catalysts with enhanced selectivity and activity. Its unique structure can stabilize transition states and lower activation energies for various chemical reactions .
Nonlinear Optical Materials
The compound’s derivatives have been arranged in the interlayer space of zirconium sulfophenylphosphonate, which is significant for creating materials with nonlinear optical properties. These materials are crucial for applications in optical signal processing, such as modulators and deflectors .
Computational Chemistry
The compound is subject to computational chemistry studies to predict its behavior in various environments. Simulations can provide insights into its reactivity, stability, and interactions with other molecules, which is valuable for designing new compounds and materials .
作用機序
Target of Action
N-Pyridin-4-ylcyclopropanecarboxamide is a complex compound with potential biological activity. . This enzyme plays a crucial role in the biosynthesis of sterols in various organisms, including Mycobacterium tuberculosis .
Mode of Action
It is known that drugs generally exert their effects by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . In this case, N-Pyridin-4-ylcyclopropanecarboxamide may interact with Lanosterol 14-alpha demethylase, leading to changes in the enzyme’s activity and thus affecting the biosynthesis of sterols .
Biochemical Pathways
The biochemical pathways affected by N-Pyridin-4-ylcyclopropanecarboxamide are likely related to the biosynthesis of sterols, given its target . Sterols are essential components of cellular membranes and precursors of various bioactive compounds. Disruption of sterol biosynthesis can have significant downstream effects on cell function and viability .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship . Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Given its potential target, it may disrupt sterol biosynthesis, which could lead to alterations in cell membrane structure and function, and potentially cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as food contamination, viruses, UV radiation, and lifestyle factors can affect the pharmacodynamics of drugs . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .
特性
IUPAC Name |
N-pyridin-4-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWBNVTMKLWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

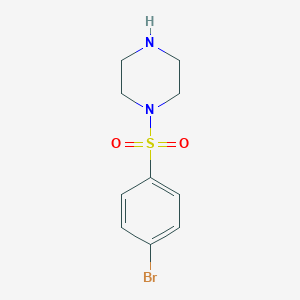
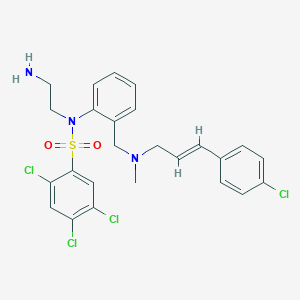
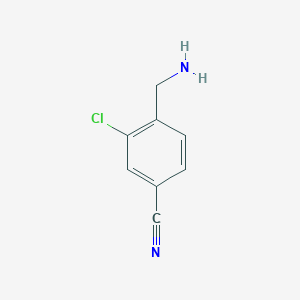
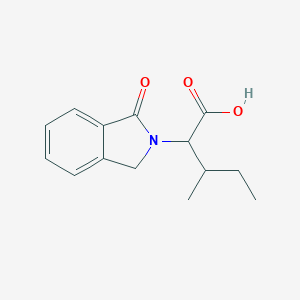
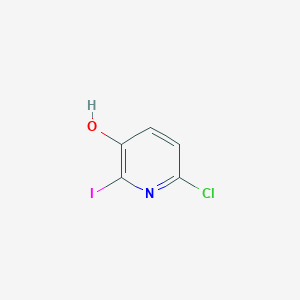
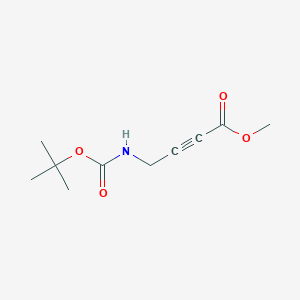
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)



![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
